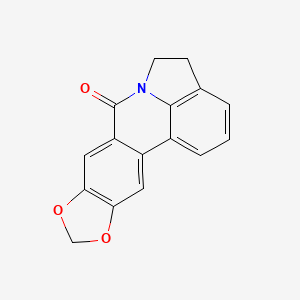
Anhydrolycorinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrolycorinone is a member of phenanthridines.
Applications De Recherche Scientifique
Chemical Synthesis
The total synthesis of anhydrolycorinone has been achieved through several innovative methodologies. A notable approach involves sequential intramolecular Diels-Alder reactions, which effectively construct the complex structure of this compound from simpler precursors. This method was detailed in a study that highlighted the use of a substituted 2-amino-1,3,4-oxadiazole as a key intermediate, demonstrating a novel synthetic strategy that could be applied to other alkaloids as well .
Biological Activities
2.1 Anticancer Properties
This compound has shown promising anticancer activity in various studies. It has been evaluated alongside other compounds derived from the Amaryllidaceae family for their ability to inhibit cancer cell proliferation. For instance, research indicates that this compound and its derivatives exhibit cytotoxic effects on human glioblastoma cells, with mechanisms involving DNA intercalation and topoisomerase inhibition . The structure-activity relationship (SAR) studies suggest that specific substitutions on the this compound core significantly influence its anticancer efficacy.
2.2 Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Some studies have indicated that it may inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. This inhibition suggests potential applications in treating neurodegenerative disorders .
2.3 Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds from the Amaryllidaceae family are known for their antibacterial and antifungal activities, and this compound is no exception. Preliminary data suggest that it may possess significant activity against various pathogenic strains, although further studies are required to fully characterize its spectrum of activity .
Case Studies
Propriétés
Numéro CAS |
40360-71-2 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,15(19),16-hexaen-11-one |
InChI |
InChI=1S/C16H11NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-3,6-7H,4-5,8H2 |
Clé InChI |
UJOHABFHKQHIKS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
SMILES canonique |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
Key on ui other cas no. |
40360-71-2 |
Synonymes |
anhydroly-corinone anhydrolycorinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















